

Technical Guide: Ac-LEVDGWK(Dnp)-NH₂, a Putative Fluorogenic Caspase-4 Substrate

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Compound of Interest

Compound Name: Ac-LEVDGWK(Dnp)-NH₂

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Introduction

The peptide sequence **Ac-LEVDGWK(Dnp)-NH₂** is identified as a putative fluorogenic substrate for caspase-4, an enzyme implicated in cellular apoptosis and inflammatory responses. While this specific extended sequence is not widely documented, its core "LEVD" motif is a well-established recognition site for caspase-4.^{[1][2][3]} This guide provides a comprehensive overview of the likely characteristics and applications of this substrate, drawing parallels from the extensively studied and commercially available caspase-4 substrates, Ac-LEVD-pNA and Ac-LEVD-AFC.^{[1][2][4][5][6]}

This document will delve into the underlying mechanism of action, present relevant quantitative data for related compounds, offer detailed experimental protocols for assessing caspase-4 activity, and provide visual representations of the pertinent signaling pathway and experimental workflow.

Core Concepts: FRET-Based Protease Substrates

Ac-LEVDGWK(Dnp)-NH₂ is presumed to operate on the principle of Förster Resonance Energy Transfer (FRET). In this mechanism, a fluorophore and a quencher molecule are positioned in close proximity on the peptide backbone. The 2,4-Dinitrophenyl (Dnp) group attached to the lysine (K) residue serves as the quencher. Although a fluorophore is not explicitly named in "**Ac-LEVDGWK(Dnp)-NH₂**", it is an essential component for a FRET-based

substrate. Typically, a fluorophore such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC) would be conjugated to the N-terminus.

In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by an active enzyme like caspase-4, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be quantified to determine enzyme activity.

Quantitative Data

Quantitative kinetic data for the specific peptide **Ac-LEVDGWK(Dnp)-NH₂** is not readily available in the public domain. However, the following tables summarize key parameters for the closely related and well-characterized caspase-4 substrates, Ac-LEVD-AFC and Ac-DEVD-AMC, which is a substrate for the closely related caspase-3. This data provides a valuable reference for designing and interpreting experiments with similar LEVD-based substrates.

Table 1: Physicochemical and Kinetic Properties of Related Caspase Substrates

Substrate	Target Caspase	Molecular Formula	Molecular Weight (g/mol)	K _m (μM)
Ac-DEVD-AMC	Caspase-3	C ₃₀ H ₃₇ N ₅ O ₁₃	675.64	9.7 ± 1.0
Ac-LEVD-AFC	Caspase-4	C ₃₂ H ₄₀ F ₃ N ₅ O ₁₁	727.7	Not specified
Ac-LEVD-pNA	Caspase-4	C ₂₈ H ₄₀ N ₆ O ₁₁	636.65	Not specified

Data compiled from multiple sources.[\[1\]](#)[\[7\]](#)

Table 2: Spectroscopic Properties of Common Fluorophores and Chromophores

Compound	Type	Excitation (nm)	Emission (nm)
7-amino-4-trifluoromethylcoumarin (AFC)	Fluorophore	400	505
7-amino-4-methylcoumarin (AMC)	Fluorophore	342-380	441-460
p-nitroaniline (pNA)	Chromophore	405 (absorbance)	N/A

Data compiled from multiple sources.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following is a generalized protocol for a caspase-4 activity assay using a fluorogenic substrate like Ac-LEVD-AFC, which can be adapted for **Ac-LEVDGWK(Dnp)-NH2**.

Materials:

- Cell lysate or purified enzyme sample
- Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)
- Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
- 96-well microplate (black, clear bottom for fluorescence reading)
- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).
 - Prepare the assay buffer.

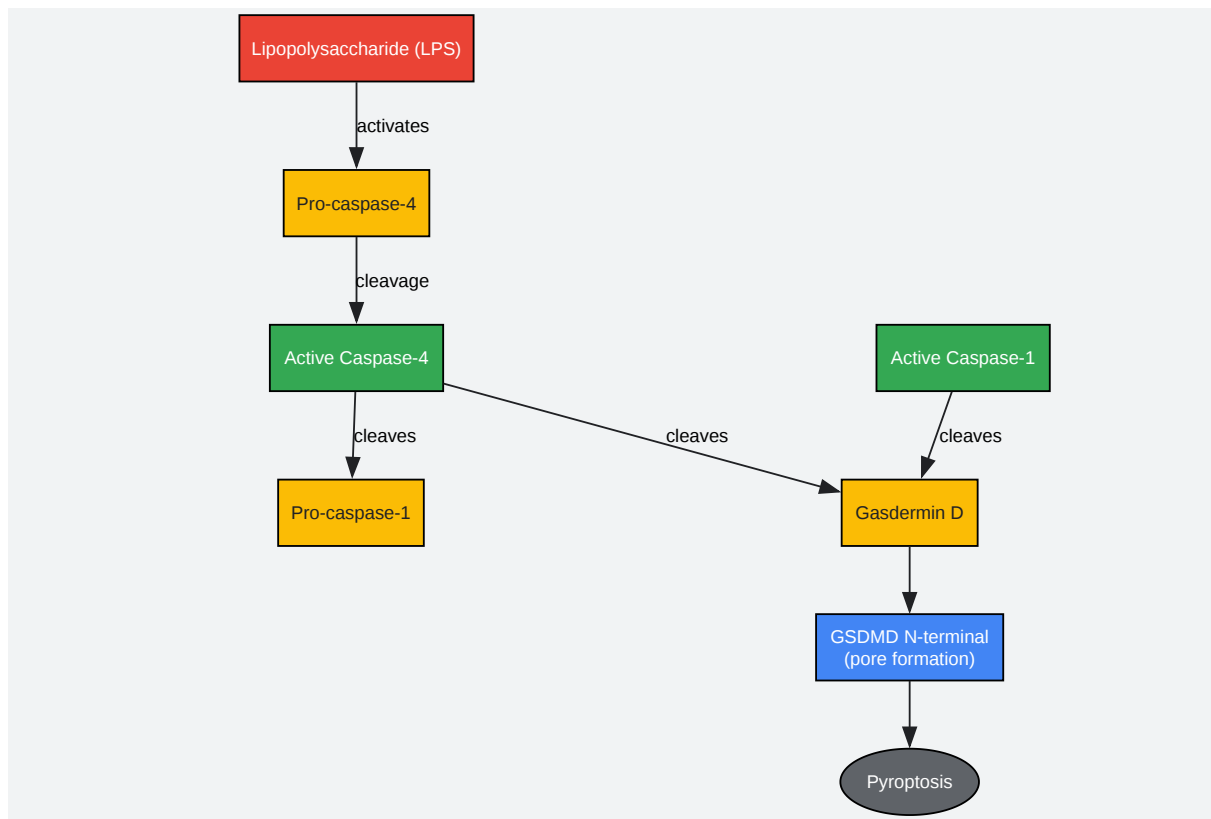
- Sample Preparation:
 - Induce apoptosis in cell culture, if applicable.
 - Prepare cell lysates by standard methods (e.g., freeze-thaw cycles or lysis buffer).
 - Determine the protein concentration of the lysates.
- Assay Setup:
 - In a 96-well plate, add a consistent amount of protein from each cell lysate (e.g., 50-100 μg).
 - Include a negative control (e.g., lysate from uninduced cells) and a blank (assay buffer only).
 - For inhibitor studies, pre-incubate the lysates with the inhibitor before adding the substrate.
- Enzymatic Reaction:
 - Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 50 μM).
 - Add the substrate solution to each well to initiate the reaction.
- Data Acquisition:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).
 - Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C.
- Data Analysis:
 - Subtract the blank reading from all measurements.

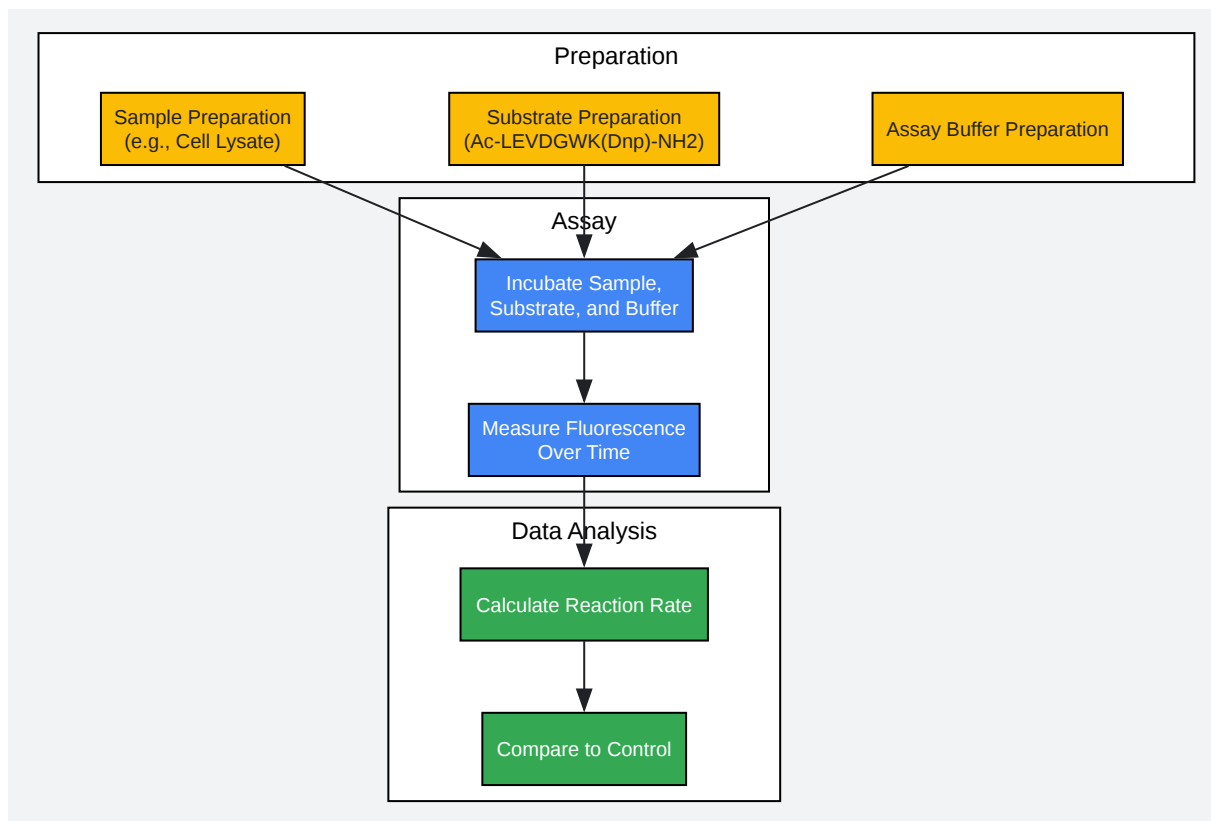
- Plot the fluorescence intensity versus time to determine the reaction rate.
- Compare the rates of the experimental samples to the negative control to determine the fold-increase in caspase-4 activity.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to the activation of caspase-4 and subsequent apoptosis.





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